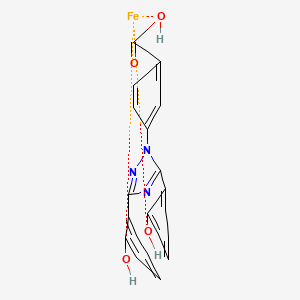

Deferasirox (Fe3+ chelate)

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H15FeN3O4 |

|---|---|

Molecular Weight |

429.2 g/mol |

IUPAC Name |

4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid;iron |

InChI |

InChI=1S/C21H15N3O4.Fe/c25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28;/h1-12,25-26H,(H,27,28); |

InChI Key |

AQHNUWXGJDKFJC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C(=O)O)O.[Fe] |

Origin of Product |

United States |

Foundational & Exploratory

Deferasirox-Fe³⁺ Chelate: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of action of the Deferasirox-Fe³⁺ chelate. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the chelation process, its impact on cellular pathways, and the experimental methodologies used to elucidate these functions.

Core Mechanism: High-Affinity Iron Chelation

Deferasirox is an orally active, tridentate iron chelator, meaning each molecule has three sites that can bind to a single iron ion.[1] Its high efficacy in treating chronic iron overload stems from its strong and selective affinity for ferric iron (Fe³⁺).[2]

The primary mechanism of action involves two Deferasirox molecules forming a stable, hexacoordinate complex with one Fe³⁺ ion in a 2:1 ratio.[1][2] This coordination involves the hydroxyl groups of the two phenyl rings and a nitrogen atom from the triazole ring of each Deferasirox molecule.[1] The resulting complex is a neutral, lipophilic molecule that can readily cross cell membranes to access intracellular iron pools.[1] This lipophilicity is a key feature that allows for its oral administration and efficacy in removing iron from tissues susceptible to iron overload, such as the heart and liver.[1]

The Deferasirox-Fe³⁺ complex is then eliminated from the body primarily through biliary excretion in the feces.[3][4]

Binding Affinity and Stoichiometry

The high affinity of Deferasirox for Fe³⁺ is quantified by its stability constant (logβ), which is reported to be in the range of 36.9 to 38.6.[1][5] This indicates an exceptionally strong and stable complex formation under physiological conditions. The chelation follows a 2:1 stoichiometry, with two molecules of Deferasirox binding to one ferric iron ion.[1][2]

| Metal Ion | Stoichiometry (Deferasirox:Ion) | Stability Constant (logβ) |

| Fe³⁺ | 2:1 | 36.9 - 38.6 |

| Cu²⁺ | 1:1 | Lower affinity than Fe³⁺ |

| Zn²⁺ | - | Very low affinity |

| Al³⁺ | - | Can also be chelated |

Table 1: Binding Affinity and Stoichiometry of Deferasirox for Various Metal Ions. Data compiled from multiple sources.[1][6]

Impact on Cellular Iron Homeostasis and Signaling Pathways

Beyond its direct chelating activity, Deferasirox influences several cellular pathways involved in iron metabolism and cell signaling.

The Hepcidin-Ferroportin Axis

Deferasirox has been shown to influence the hepcidin-ferroportin axis, a central regulatory system for iron homeostasis.[1][7] Hepcidin is a hormone that controls iron absorption and distribution by binding to the iron exporter protein, ferroportin, leading to its degradation.[8] Studies have shown that in iron-overloaded patients, Deferasirox treatment can lead to an increase in serum hepcidin levels.[9] This suggests a complex interplay where the removal of excess iron by Deferasirox may lead to a feedback mechanism that helps to restore normal iron regulation.

NF-κB Signaling Pathway

Deferasirox has been identified as a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, an effect that appears to be independent of its iron-chelating activity.[10][11] NF-κB is a key regulator of inflammatory responses and cell survival.[10] Deferasirox has been shown to inhibit NF-κB-dependent transcription, which may contribute to the hematological improvements observed in some patients with myelodysplastic syndromes (MDS).[11] This inhibition is achieved without affecting the proximal activation of NF-κB.[11]

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) pathway, which is crucial for cell growth and proliferation, is also modulated by Deferasirox.[10][12] Deferasirox has been shown to enhance the expression of REDD1, a negative regulator of the mTOR pathway.[12] This leads to the downstream suppression of mTOR pathway components, which may contribute to the antiproliferative effects of Deferasirox observed in some cancer cell lines.[10][12]

Visualizing the Mechanisms

To provide a clearer understanding of the complex processes involved, the following diagrams illustrate the Deferasirox-Fe³⁺ chelation process and its influence on key signaling pathways.

Figure 1: Deferasirox-Fe³⁺ Chelation Process.

Figure 2: Deferasirox's Influence on Signaling Pathways.

Experimental Protocols: Unraveling the Mechanism

The understanding of Deferasirox's mechanism of action has been built upon a variety of experimental techniques. This section outlines the key methodologies cited in the literature.

Characterization of the Deferasirox-Fe³⁺ Complex

-

UV-Vis Spectroscopy: This technique is used to study the formation and stability of the Deferasirox-Fe³⁺ complex.[1][4] The binding of Deferasirox to Fe³⁺ results in a significant shift in the UV-Vis absorption spectrum, allowing for the determination of the binding stoichiometry (using methods like the Job plot) and the stability constant of the complex.[13] The kinetics of the chelation reaction can also be monitored by observing the changes in absorbance over time.[4]

-

X-ray Crystallography: This powerful technique provides a definitive three-dimensional structure of the Deferasirox-Fe³⁺ complex at an atomic level.[14][15] By analyzing the crystal structure, researchers can precisely determine the coordination geometry, bond lengths, and the specific atoms involved in the chelation. The Cambridge Structural Database (CSD) contains the entry code SAJFAL for the crystal structure of the 1:2 complex between Fe³⁺ and the decarboxylated Deferasirox ligand.[14]

Assessment of Cellular Iron Depletion

-

Measurement of Cellular Iron Markers: The efficacy of Deferasirox in depleting intracellular iron can be assessed by measuring the expression levels of key iron-related proteins.[16]

-

Transferrin Receptor 1 (TfR1): Increased expression of TfR1 is an indicator of cellular iron depletion, as cells attempt to uptake more iron.

-

Ferritin: Decreased levels of ferritin, an iron storage protein, signify a reduction in the intracellular iron pool.

-

-

Radioactive Iron (⁵⁵Fe) Uptake Assays: These assays provide a direct measure of the effect of Deferasirox on cellular iron uptake.[16] Cells are incubated with ⁵⁵Fe-labeled transferrin in the presence and absence of Deferasirox, and the amount of radioactivity incorporated into the cells is quantified to determine the extent of iron uptake inhibition.

Investigation of Signaling Pathway Modulation

-

Electrophoretic Mobility Shift Assay (EMSA): EMSA is used to study the DNA-binding activity of transcription factors like NF-κB.[10] Nuclear extracts from cells treated with Deferasirox are incubated with a radiolabeled DNA probe containing the NF-κB binding site. A reduction in the shifted band on the gel indicates that Deferasirox inhibits the binding of NF-κB to its target DNA.

-

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used to quantify the levels of specific proteins, such as NF-κB subunits or cytokines produced as a result of NF-κB activation, in cell lysates or culture supernatants.[10]

-

Immunofluorescence: This imaging technique allows for the visualization of the subcellular localization of proteins.[10] For instance, in unstimulated cells, NF-κB resides in the cytoplasm. Upon activation, it translocates to the nucleus. Immunofluorescence microscopy can be used to show that Deferasirox treatment prevents this nuclear translocation, thus inhibiting its activity.[10]

-

Western Blotting: This is a widely used technique to detect and quantify the expression levels of specific proteins in cell lysates.[5] It is employed to assess the impact of Deferasirox on the expression of proteins in the mTOR pathway, such as REDD1, phosphorylated mTOR, and its downstream targets like p70S6 kinase and S6 ribosomal protein.[5][17]

Figure 3: A Generalized Experimental Workflow.

Quantitative Efficacy Data

Clinical studies have demonstrated the efficacy of Deferasirox in reducing iron burden in patients with various transfusion-dependent anemias.

| Parameter | Patient Population | Dosage | Duration | Result |

| Serum Ferritin | β-thalassemia intermedia | 10-20 mg/kg/day | 1 year | Significant decrease from 1356 to 914 ng/mL (P < 0.05) and 2030 to 1165 ng/mL (P = 0.02) in two small studies.[18] |

| Serum Ferritin | Transfusion-dependent anemias | >30 mg/kg/day | Retrospective analysis | Significant reduction in median serum ferritin of 370 ng/mL (P < 0.001).[18] |

| Liver Iron Concentration (LIC) | Non-transfusion-dependent thalassemia | 5 or 10 mg/kg/day | 1 year | Significant decrease in LIC.[19] |

| Cardiac T2 | Thalassemia major | ~26 mg/kg/day | >1 year | Global heart T2 of 21±12 ms.[20] |

| Serum Ferritin | β-thalassemia major | 30 mg/kg/day | - | Serum ferritin levels of 3000.62 ± 188.23 ng/dL.[21] |

Table 2: Summary of Quantitative Efficacy Data for Deferasirox. Note: Efficacy is dose-dependent and varies based on patient characteristics and transfusion frequency.[18]

Conclusion

The mechanism of action of the Deferasirox-Fe³⁺ chelate is a multifaceted process centered around its high and selective affinity for ferric iron. The formation of a stable 2:1 complex facilitates the removal of excess iron from the body. Furthermore, Deferasirox exerts significant effects on key cellular signaling pathways, including the NF-κB and mTOR pathways, which may contribute to its therapeutic benefits beyond simple iron chelation. The experimental methodologies outlined in this guide have been instrumental in elucidating these complex mechanisms and continue to be vital for ongoing research and the development of novel chelation therapies.

References

- 1. Deferasirox (Fe3+ chelate) | Benchchem [benchchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidant Activity of Deferasirox and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deferasirox | C21H15N3O4 | CID 214348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Hepcidin-ferroportin axis in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Increased serum hepcidin levels during treatment with deferasirox in iron-overloaded patients with myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Deferasirox is a powerful NF-κB inhibitor in myelodysplastic cells and in leukemia cell lines acting independently from cell iron deprivation by chelation and reactive oxygen species scavenging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The oral iron chelator deferasirox inhibits NF-κB mediated gene expression without impacting on proximal activation: implications for myelodysplasia and aplastic anaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Update on the use of deferasirox in the management of iron overload - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Deferasirox effectively reduces iron overload in non-transfusion-dependent thalassemia (NTDT) patients: 1-year extension results from the THALASSA study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Deferasirox, deferiprone and desferrioxamine treatment in thalassemia major patients: cardiac iron and function comparison determined by quantitative magnetic resonance imaging | Haematologica [haematologica.org]

- 21. Comparison of deferasirox and deferoxamine effects on iron overload and immunological changes in patients with blood transfusion-dependent β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]

Deferasirox: A Technical Guide to its Tridentate Chelation Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deferasirox is an orally active iron chelator that has become a cornerstone in the management of chronic iron overload, particularly in patients receiving regular blood transfusions. Its efficacy is rooted in its specific molecular structure, which allows it to act as a high-affinity tridentate ligand for ferric iron (Fe³⁺). This technical guide provides an in-depth exploration of the tridentate ligand properties of Deferasirox, focusing on its coordination chemistry, thermodynamic stability, and the experimental methodologies used to characterize these features.

Core Properties of Deferasirox as a Tridentate Ligand

Deferasirox, chemically known as 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid, is a tridentate ligand, meaning it uses three donor atoms to bind to a single metal ion.[1] This structural characteristic is fundamental to its high affinity and selectivity for Fe³⁺. The chelation process involves the formation of a highly stable complex where two molecules of Deferasirox coordinate with one iron atom, resulting in a 2:1 ligand-to-metal complex.[1][2] This stoichiometry satisfies the preferred six-coordinate octahedral geometry of the Fe³⁺ ion, leading to a stable, hexacoordinated Fe(III) complex.[1] The binding occurs through the hydroxyl groups of the two phenyl rings and a nitrogen atom from the triazole ring of each Deferasirox molecule.[1]

The lipophilic nature of Deferasirox facilitates its oral bioavailability and its ability to access intracellular iron pools.[1] The resulting Deferasirox-iron complex is a stable, neutral species that is primarily eliminated from the body through biliary excretion.[1][2]

Quantitative Analysis of Metal Binding

The efficacy and safety of a chelating agent are critically dependent on its affinity and selectivity for the target metal ion over other biologically important metals. Deferasirox exhibits a remarkably high affinity for Fe³⁺, as evidenced by its stability constants.

| Metal Ion | Stoichiometry (Deferasirox:Metal) | Stability Constant (log β) | Experimental Method |

| Fe³⁺ | 2:1 | 38.6 | Potentiometric Titration |

| Cu²⁺ | 1:1 | 16.65 ± 0.1 | UV-Vis Spectroscopy |

| Zn²⁺ | - | Low Affinity | Not specified |

| Al³⁺ | - | Can chelate | Theoretical Studies |

This table summarizes the available quantitative data on the binding of Deferasirox to various metal ions. The high log β value for the Fe³⁺ complex indicates exceptional stability.[1][3][4]

Visualizing the Chelation Mechanism

The coordination of Deferasirox with a ferric iron ion can be represented as a logical workflow, from the free ligand to the stable 2:1 complex.

Caption: Logical workflow of Deferasirox chelation with ferric iron.

Experimental Protocols for Characterization

The determination of the binding properties of Deferasirox involves a range of sophisticated experimental techniques. Below are outlines of the methodologies commonly employed.

Potentiometric Titration for Stability Constant Determination

This is a classical method to determine the stability constants of metal complexes.

Caption: Experimental workflow for potentiometric titration.

Spectroscopic Methods for Studying Metal Complexation

UV-Visible spectroscopy is a powerful tool to study the formation and stoichiometry of metal complexes.

Caption: Workflow for UV-Vis spectroscopic analysis of metal binding.

Additional techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy, Electrospray Ionization Mass Spectrometry (ESI-MS), and Cyclic Voltammetry are also employed to further characterize the electronic structure and redox properties of the metal complexes.[4]

Interaction with Biological Systems

The interaction of Deferasirox with other biological molecules is crucial for its therapeutic effect and potential side effects.

Serum Albumin Binding

Deferasirox and its iron complex are highly bound to plasma proteins, with serum albumin being the principal binding protein.[5] This high protein binding is important for the disposition of the drug and its iron complex.[5] Competition binding experiments have indicated that Deferasirox can displace markers from the two main drug-binding sites on human albumin at high concentrations.[5]

Cellular Iron Chelation Pathway

Deferasirox chelates cytosolic labile iron.[6] Furthermore, it can increase the levels of hepcidin, which leads to the degradation of ferroportin, the major iron export protein.[6] This dual action contributes to the reduction of cellular iron overload.

Caption: Simplified signaling pathway of Deferasirox's effect on cellular iron.

Conclusion

The tridentate ligand properties of Deferasirox are central to its function as an effective and selective oral iron chelator. Its ability to form a stable 2:1 complex with Fe³⁺ with high affinity, coupled with favorable pharmacokinetic properties, underpins its clinical utility. A thorough understanding of its coordination chemistry and the experimental methods used for its characterization is essential for the ongoing research and development of novel chelation therapies.

References

- 1. Deferasirox (Fe3+ chelate) | Benchchem [benchchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. Elucidating the High Affinity Copper(II) Complexation by the Iron Chelator Deferasirox Provides Therapeutic and Toxicity Insight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro blood distribution and plasma protein binding of the iron chelator deferasirox (ICL670) and its iron complex Fe-[ICL670]2 for rat, marmoset, rabbit, mouse, dog, and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Selectivity of Deferasirox for Ferric Iron (Fe³⁺)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deferasirox (DFX) is an orally administered, tridentate chelating agent pivotal in the management of chronic iron overload.[1][2] Its therapeutic efficacy is fundamentally linked to its high affinity and selectivity for ferric iron (Fe³⁺) over other biologically essential metal ions. This selectivity is crucial for minimizing the disruption of normal metabolic processes that depend on metals such as copper (Cu²⁺) and zinc (Zn²⁺). This document provides a detailed examination of the coordination chemistry, quantitative selectivity, and the experimental methodologies used to characterize the preferential binding of Deferasirox to Fe³⁺.

Coordination Chemistry of Deferasirox

Deferasirox, chemically known as 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid, functions as a tridentate ligand.[1][3] Its structure allows it to form highly stable complexes with iron. The primary mechanism of action involves the binding of two Deferasirox molecules to a single trivalent (ferric) iron ion, forming a stable 2:1 complex.[2][4][5] This [Fe(DFX)₂] complex is then eliminated from the body, primarily through the feces.[6][7]

The coordination involves the hydroxyl groups and the nitrogen atom of the triazole ring, creating a stable octahedral geometry around the iron center. This 2:1 stoichiometry is a key characteristic of its interaction with Fe³⁺. In contrast, its interaction with other divalent cations, such as Cu²⁺, typically results in a 1:1 complex.[4][8]

Caption: 2:1 complex formation of Deferasirox with a central Fe³⁺ ion.

Quantitative Selectivity for Metal Ions

The selectivity of a chelator for a specific metal ion is quantitatively expressed by its stability constant (log β). A higher log β value indicates a stronger and more stable complex. Deferasirox exhibits a remarkably high stability constant for Fe³⁺, which is orders of magnitude greater than for other endogenous metal ions.[9] While it has a very low affinity for zinc and copper, some variable decreases in the serum concentrations of these metals have been observed in clinical use.[1][5]

The table below summarizes the available quantitative data on the stability constants of Deferasirox with various metal ions.

| Metal Ion | Stoichiometry (Ligand:Metal) | Stability Constant (log β) | Reference(s) |

| Fe³⁺ | 2:1 | 36.9 | [9] |

| Cu²⁺ | 1:1 | Lower affinity than Fe³⁺ | [4][8] |

| Zn²⁺ | Not specified | Very low affinity | [1][5] |

| Al³⁺ | 2:1 | Stable Complex | [10] |

| Ga³⁺ | 2:1 | Less stable than Al³⁺ complex | [10] |

Note: Specific log β values for Cu²⁺ and Zn²⁺ are not consistently reported in the literature, but comparative studies confirm a significantly lower affinity compared to Fe³⁺.[4]

Experimental Protocols for Determining Selectivity

The determination of metal-ligand stability constants and thus the selectivity of a chelator like Deferasirox relies on established physicochemical methods. The primary techniques cited in the literature include potentiometric titrations and spectrophotometric analysis.

Potentiometric Titration

This is a fundamental method for determining the stability constants of metal complexes.[11][12]

Objective: To determine the protonation constants of the ligand and the stability constants of the metal-ligand complexes.

Methodology:

-

Solution Preparation: Prepare aqueous solutions of Deferasirox, the metal salt (e.g., FeCl₃, CuCl₂), and a strong base of known concentration (e.g., NaOH). An inert electrolyte (e.g., KCl) is added to maintain constant ionic strength.

-

Titration: A solution containing Deferasirox and the metal ion of interest is titrated with the standardized base.

-

Data Acquisition: The pH of the solution is measured using a calibrated pH electrode after each addition of the titrant.

-

Data Analysis: The resulting titration curve (pH vs. volume of base added) is analyzed using specialized computer programs. These programs fit the experimental data to a model that includes the protonation equilibria of the ligand and the formation equilibria of the metal complexes, thereby calculating the respective stability constants (log β).

UV-Visible Spectrophotometry

This method is particularly useful when the formation of a metal-ligand complex results in a distinct color change, as is the case with the Deferasirox-iron complex.[6][13][14]

Objective: To determine the stoichiometry and binding affinity of the metal-ligand complex.

Methodology:

-

Spectral Analysis: Record the UV-Vis absorption spectra of Deferasirox alone, the metal ion alone, and mixtures of the two at various molar ratios. The [Fe(DFX)₂] complex exhibits a characteristic absorption maximum.[13]

-

Stoichiometry Determination (Job's Plot): Prepare a series of solutions where the total molar concentration of ligand and metal is constant, but their mole fractions are varied. The absorbance at the wavelength of maximum complex absorption is plotted against the mole fraction of the ligand. The peak of the plot reveals the stoichiometry of the complex (e.g., a peak at a mole fraction of 0.67 indicates a 2:1 ligand-to-metal ratio).[9]

-

Binding Constant Determination: A solution of the ligand is titrated with the metal ion, and the change in absorbance at a specific wavelength is monitored. The resulting data are fitted to a binding isotherm equation to calculate the association or stability constant.

References

- 1. Deferasirox | C21H15N3O4 | CID 214348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Speciation Study on the Perturbing Effects of Iron Chelators on the Homeostasis of Essential Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant Activity of Deferasirox and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics, distribution, metabolism, and excretion of deferasirox and its iron complex in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Expanding the Therapeutic Potential of the Iron Chelator Deferasirox in the Development of Aqueous Stable Ti(IV) Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mjas.analis.com.my [mjas.analis.com.my]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

Deferasirox: A Comprehensive Technical Guide on its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deferasirox is an orally active iron chelator pivotal in the management of chronic iron overload, a condition often resulting from frequent blood transfusions in patients with ailments such as beta-thalassemia and sickle cell disease. This technical guide provides an in-depth exploration of the chemical architecture of Deferasirox and a detailed overview of its chemical synthesis. The document elucidates the primary industrial manufacturing route, including key intermediates, reaction conditions, and purification methodologies. Furthermore, it presents quantitative data in a structured format, detailed experimental protocols, and visual representations of the synthetic pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Chemical Structure of Deferasirox

Deferasirox, with the systematic IUPAC name 4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid, is a tridentate ligand with a high affinity and selectivity for iron (Fe³⁺)[1][2]. Its chemical structure is characterized by a central 1,2,4-triazole ring substituted at the 1-position with a benzoic acid moiety and at the 3- and 5-positions with hydroxyphenyl groups. This specific arrangement of nitrogen and oxygen donor atoms allows for the formation of a stable 2:1 complex with an iron atom.

Table 1: Physicochemical Properties of Deferasirox

| Property | Value |

| Molecular Formula | C₂₁H₁₅N₃O₄[1] |

| Molecular Weight | 373.36 g/mol [3] |

| CAS Number | 201530-41-8[1] |

| Appearance | White to slightly yellow powder[2] |

| Melting Point | 264-265 °C[4] |

| Solubility | Practically insoluble in water[2] |

| pKa values | pKa₁ = 4.57, pKa₂ = 8.71, pKa₃ = 10.56[4] |

Chemical Synthesis of Deferasirox

The most prevalent and industrially scalable synthesis of Deferasirox is a two-step process. The first step involves the formation of the key intermediate, 2-(2-hydroxyphenyl)benz[e][5][6]oxazin-4-one, from readily available starting materials. The second step is the cyclization of this intermediate with 4-hydrazinobenzoic acid to yield Deferasirox.

Synthesis Pathway

The overall synthetic scheme can be visualized as follows:

Caption: Overall two-step synthesis of Deferasirox.

Step 1: Synthesis of 2-(2-hydroxyphenyl)benz[e][5][6]oxazin-4-one

The initial step involves the condensation of salicylic acid and salicylamide. This reaction is typically facilitated by a dehydrating agent or by converting salicylic acid to a more reactive species like salicyloyl chloride.

Caption: Synthesis of the benzoxazinone intermediate.

Table 2: Reaction Parameters for the Synthesis of 2-(2-hydroxyphenyl)benz[e][5][6]oxazin-4-one

| Parameter | Conditions | Reference |

| Starting Materials | Salicylic acid, Salicylamide | [7] |

| Activating Agent | Thionyl chloride, p-toluenesulfonyl chloride | [7][8] |

| Solvent | Xylene, Toluene, Dichloromethane | [8][9] |

| Base | Pyridine, Triethylamine, Diisopropylethylamine | [8] |

| Temperature | Reflux (typically 110-140 °C) | [7] |

| Reaction Time | 3-6 hours | [10] |

| Yield | 50-94% | [10][11] |

Step 2: Synthesis of Deferasirox

The final step is the reaction of the benzoxazinone intermediate with 4-hydrazinobenzoic acid. This reaction proceeds via a cyclization mechanism to form the 1,2,4-triazole ring of Deferasirox.

Caption: Final cyclization step to form Deferasirox.

Table 3: Reaction Parameters for the Synthesis of Deferasirox

| Parameter | Conditions | Reference |

| Starting Materials | 2-(2-hydroxyphenyl)benz[e][5][6]oxazin-4-one, 4-Hydrazinobenzoic acid | [7] |

| Solvent | Ethanol, Methanol, or a mixture of Methanol and Ethyl acetate | [7][12] |

| Temperature | Reflux (typically 65-85 °C) | [12] |

| Reaction Time | 1-5 hours | [7][12] |

| Yield | 75-85% (after purification) | [7][13] |

Experimental Protocols

The following are generalized experimental protocols derived from various patented and published procedures. Researchers should adapt these protocols based on their specific laboratory conditions and safety guidelines.

Synthesis of 2-(2-hydroxyphenyl)benz[e][5][6]oxazin-4-one

-

To a stirred suspension of salicylic acid and salicylamide in an appropriate solvent (e.g., xylene), a base (e.g., pyridine) is added.

-

Thionyl chloride is added dropwise to the mixture, maintaining the temperature.

-

The reaction mixture is then heated to reflux for several hours until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

-

The crude product is washed with a suitable solvent (e.g., methanol) and dried to afford 2-(2-hydroxyphenyl)benz[e][5][6]oxazin-4-one.

Synthesis of Deferasirox

-

A suspension of 2-(2-hydroxyphenyl)benz[e][5][6]oxazin-4-one and 4-hydrazinobenzoic acid is prepared in a suitable solvent (e.g., ethanol).

-

The reaction mixture is heated to reflux and maintained for a period until the reaction is complete.

-

The mixture is then cooled to room temperature or below, leading to the precipitation of the crude Deferasirox.

-

The solid is collected by filtration and washed with the reaction solvent.

Purification of Deferasirox

Crude Deferasirox can be purified by recrystallization from a suitable solvent system, such as a mixture of methanol and ethyl acetate, to yield a product with high purity (>99.5%)[12][13]. The purification process may also involve treatment with activated carbon to remove colored impurities.

Spectroscopic Data

The structural elucidation of Deferasirox and its key intermediate is confirmed through various spectroscopic techniques.

Table 4: Spectroscopic Data for Deferasirox and its Intermediate

| Technique | Deferasirox | 2-(2-hydroxyphenyl)benz[e][5][6]oxazin-4-one |

| ¹H NMR (DMSO-d₆, δ ppm) | Aromatic protons in the range of 6.8-8.2 ppm; acidic protons (OH and COOH) are also observed. | Aromatic protons in the range of 7.0-8.2 ppm; a phenolic OH proton is also present. |

| ¹³C NMR (DMSO-d₆, δ ppm) | Signals corresponding to the aromatic carbons, the triazole ring carbons, and the carboxyl carbon are observed. | Signals for the aromatic carbons and the carbonyl carbon of the oxazinone ring are present. |

| IR (cm⁻¹) | Characteristic absorption bands for O-H stretching (phenolic and carboxylic acid), C=O stretching (carboxylic acid), and aromatic C=C stretching. A broad band around 3000 cm⁻¹ is indicative of the OH group[14]. | Key peaks include those for O-H stretching (phenolic) and C=O stretching (lactone). |

| Mass Spectrometry (m/z) | [M+H]⁺ at approximately 374.1. | [M+H]⁺ at approximately 240.1. |

Conclusion

This technical guide has provided a detailed overview of the chemical structure and synthesis of Deferasirox. The well-established two-step synthetic route offers an efficient and scalable method for the production of this vital iron-chelating agent. The provided data on reaction conditions, yields, and spectroscopic properties, along with the outlined experimental protocols, serve as a valuable resource for chemists and pharmaceutical scientists involved in the research and development of Deferasirox and related compounds. Further optimization of the synthesis and purification processes can lead to improved yields and purity, ultimately benefiting the manufacturing of this life-saving medication.

References

- 1. Deferasirox | C21H15N3O4 | CID 214348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ema.europa.eu [ema.europa.eu]

- 3. GSRS [precision.fda.gov]

- 4. Deferasirox [drugfuture.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. WO2011021218A2 - Process for the preparation of 4-[3,5-bis(2-hydroxyphenyl)-1h-1,2,4-triazol-1-yl]-benzoic acid and its amine salts - Google Patents [patents.google.com]

- 8. EP2632907B1 - Process for preparing 2-(2-hydroxyphenyl)-benz[1,3]oxazin-4-one and its use for preparing deferasirox - Google Patents [patents.google.com]

- 9. WO2012025935A2 - A process for the preparation of 2-(2-hydroxyphenyl)-benz[1,3]oxazin-4-one and its use for preparation of 4-[3, 5-bis (2-hydroxyphenyl)-1h-1, 2, 4-triazol-1-yl] benzoic acid - Google Patents [patents.google.com]

- 10. 2-(2-HYDROXYPHENYL)-4H-1,3-BENZOXAZIN-4-ONE | 1218-69-5 [chemicalbook.com]

- 11. US8772503B2 - Processes for the preparation of deferasirox, and deferasirox polymorphs - Google Patents [patents.google.com]

- 12. Process For Preparation Of Pure Deferasirox [quickcompany.in]

- 13. An Improved Process For The Preparation Of Deferasirox [quickcompany.in]

- 14. researchgate.net [researchgate.net]

Thermodynamic Stability of the Deferasirox-Iron Complex: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of the Deferasirox-iron complex, a critical aspect of its efficacy as an iron chelating agent. Deferasirox is a cornerstone in the management of chronic iron overload, and a thorough understanding of its interaction with iron is paramount for ongoing research and drug development. This document collates quantitative data, details experimental methodologies for stability determination, and presents visual representations of the chelation process and experimental workflows.

Core Concepts in Deferasirox-Iron Chelation

Deferasirox (DFX), an orally active tridentate ligand, exhibits a high affinity and selectivity for ferric iron (Fe³⁺).[1] The chelation process involves the formation of a stable complex, effectively mobilizing and facilitating the excretion of excess iron from the body.[2][3] The stoichiometry of this complex is predominantly a 2:1 ratio of Deferasirox to iron, forming the Fe-[DFX]₂ complex.[4][5][6] This 2:1 complex is crucial for the efficient removal of iron.[6]

The thermodynamic stability of this complex is a key determinant of Deferasirox's clinical effectiveness. High stability ensures that the chelator can effectively compete for and bind iron from various physiological sources.[6] This guide will delve into the quantitative measures of this stability and the methods used to determine them.

Quantitative Stability Data

The thermodynamic stability of a metal-ligand complex is typically expressed by the overall stability constant (log β). A higher log β value indicates a more stable complex. The Deferasirox-iron(III) complex is characterized by a significantly high stability constant, underscoring its potent iron-chelating capability.

| Complex Species | Log β | Experimental Conditions | Reference(s) |

| Fe(III)-[Deferasirox]₂ | 36.9 | Aqueous solution | [7] |

This high log β value signifies a very strong and stable complex, which is essential for Deferasirox to effectively sequester iron in a biological environment.[7]

Experimental Protocols for Stability Determination

The determination of the thermodynamic stability of the Deferasirox-iron complex relies on various analytical techniques. The following are detailed methodologies for key experiments cited in the literature.

Potentiometric Titration

Potentiometric titration is a fundamental method used to determine the stability constants of metal complexes.[7] It involves monitoring the change in pH of a solution containing the ligand and the metal ion as a titrant of known concentration is added.

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of Deferasirox of known concentration in a suitable solvent, such as a DMSO/water mixture, to ensure solubility.[7]

-

Prepare a standardized solution of a strong base (e.g., 0.01 M NaOH).[7]

-

Prepare a solution of ferric chloride (FeCl₃) of known concentration.

-

Prepare a background electrolyte solution (e.g., 0.10 M KCl) to maintain constant ionic strength.[7]

-

-

Titration Procedure:

-

In a thermostatted vessel (e.g., at 25 °C), place a known volume of a solution containing Deferasirox and the background electrolyte.[7]

-

If determining the protonation constants of the ligand, titrate this solution with the standardized strong base.

-

To determine the stability constant of the iron complex, add a known amount of the FeCl₃ solution to the Deferasirox solution to achieve the desired ligand-to-metal ratio (e.g., 2:1).

-

Titrate the metal-ligand solution with the standardized strong base.[7]

-

-

Data Acquisition and Analysis:

-

Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

The collected data (volume of titrant vs. pH) is then analyzed using specialized software to calculate the protonation constants of Deferasirox and the overall stability constant (log β) of the Fe-[Deferasirox]₂ complex.

-

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is another powerful technique for studying metal-ligand complexation, based on the principle that the formation of the complex leads to changes in the absorption spectrum.[8]

Methodology:

-

Solution Preparation:

-

Prepare stock solutions of Deferasirox and FeCl₃ in a suitable solvent (e.g., ethanol or a buffered aqueous solution).[8][9]

-

Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the ligand, or vice versa (the mole-ratio method or Job's method of continuous variation).

-

-

Spectrophotometric Measurement:

-

Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range. The Deferasirox-iron complex typically exhibits a characteristic absorption band.[8]

-

For kinetic studies, the change in absorbance at a specific wavelength corresponding to the complex formation can be monitored over time.[8]

-

-

Data Analysis:

-

The stoichiometry of the complex can be determined from the inflection point in a plot of absorbance versus the mole ratio of the ligand to the metal ion.

-

The stability constant can be calculated by analyzing the changes in absorbance at different ligand and metal concentrations using appropriate mathematical models and software.

-

Visualizing the Chelation and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the Deferasirox-iron chelation process and a generalized experimental workflow for stability constant determination.

Conclusion

The high thermodynamic stability of the Deferasirox-iron complex, as evidenced by its large log β value, is fundamental to its clinical utility in treating iron overload. The experimental methodologies outlined in this guide, particularly potentiometric titration and UV-Vis spectrophotometry, provide robust means for quantifying this stability. For researchers and drug development professionals, a deep understanding of these principles and techniques is essential for the continued development and optimization of iron chelation therapies. The provided data and protocols serve as a valuable resource for further investigation into the fascinating and critical chemistry of Deferasirox.

References

- 1. researchgate.net [researchgate.net]

- 2. Efficacy and safety of iron-chelation therapy with deferoxamine, deferiprone, and deferasirox for the treatment of iron-loaded patients with non-transfusion-dependent thalassemia syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stability assay of deferasirox by RP-HPLC and HPTLC methods. [wisdomlib.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. A Speciation Study on the Perturbing Effects of Iron Chelators on the Homeostasis of Essential Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expanding the Therapeutic Potential of the Iron Chelator Deferasirox in the Development of Aqueous Stable Ti(IV) Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antioxidant Activity of Deferasirox and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Deferasirox: A Research Tool for the Elucidation of Iron Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an indispensable element for a vast array of biological processes, from oxygen transport via hemoglobin to its role as a cofactor in essential enzymatic reactions. However, its redox activity means that an excess of free iron can catalyze the formation of harmful reactive oxygen species, leading to cellular damage. Consequently, iron metabolism is a tightly regulated process. Dysregulation of this intricate system can lead to either iron deficiency or iron overload disorders, both with significant pathological consequences. The study of iron homeostasis is crucial for understanding these diseases and developing effective therapies. Iron chelators, molecules that bind iron to facilitate its excretion, are not only therapeutic agents but also powerful research tools. Deferasirox (DFX), a once-daily, oral iron chelator, has emerged as a versatile instrument for investigating the complex pathways of both systemic and cellular iron metabolism. This guide provides a technical overview of Deferasirox's mechanism, its application in research, detailed experimental protocols, and quantitative data to aid scientists in leveraging this tool for their studies.

Deferasirox: Mechanism of Action

Deferasirox is a tridentate ligand that binds with high affinity and specificity to trivalent (ferric) iron (Fe³⁺) in a 2:1 ratio, forming a stable, inactive complex that is then primarily excreted via the feces.[1] Its primary site of action is the intracellular labile iron pool (LIP), a transient pool of chelatable, redox-active iron that serves as a crossroads for cellular iron trafficking.[2] By depleting the LIP, Deferasirox can modulate the expression of iron-responsive proteins and influence systemic iron regulation. For instance, Deferasirox can impact the hepcidin-ferroportin axis; by reducing intracellular iron, it may lead to an increase in the levels of hepcidin, the master regulator of systemic iron homeostasis, which in turn promotes the degradation of the iron exporter ferroportin.[2]

Caption: Deferasirox binds labile iron in a 2:1 ratio for excretion.

Applications in Studying Iron Metabolism

Deferasirox serves as a critical tool for both in vitro and in vivo studies of iron metabolism.

-

In Vitro Applications: In cell culture models, Deferasirox is used to induce a state of iron depletion, allowing researchers to study the cellular response. This includes investigating changes in the expression of iron-related proteins such as ferritin (iron storage), transferrin receptor 1 (iron uptake), and ferroportin (iron export). It is also instrumental in studying the role of iron in cellular processes like proliferation, apoptosis, and differentiation.[3][4]

-

In Vivo Applications: In animal models, Deferasirox is used to study the systemic effects of iron chelation. It has been employed in models of hereditary hemochromatosis and transfusion-induced iron overload to investigate its efficacy in reducing iron levels in various organs, including the liver, heart, and pancreas.[1][5] These studies provide valuable insights into the regulation of systemic iron homeostasis and the pathophysiology of iron overload diseases.

Caption: Deferasirox acts on the central Labile Iron Pool (LIP).

Quantitative Data Summary

The following tables summarize quantitative data from various studies, illustrating the dose-dependent effects of Deferasirox on key markers of iron overload.

Table 1: Efficacy of Deferasirox in Clinical Studies

| Patient Population | Deferasirox Dose (mg/kg/day) | Duration | Baseline Serum Ferritin (ng/mL, median) | Change in Serum Ferritin (ng/mL, median) | Reference |

|---|---|---|---|---|---|

| β-thalassemia (EPIC Study) | ~22.2 (mean) | 1 year | 2950 | -264 | [6] |

| Myelodysplastic Syndromes (EPIC Study) | ~19.2 (mean) | 1 year | 2788 | Significant Reduction (P<0.05) | [6] |

| Aplastic Anemia (EPIC Study) | ~17.6 (mean) | 1 year | 3254 | Significant Reduction | [7] |

| Hereditary Hemochromatosis | 5 | 48 weeks | - | -63.5% | [8] |

| Hereditary Hemochromatosis | 10 | 48 weeks | - | -74.8% | [8] |

| Hereditary Hemochromatosis | 15 | 48 weeks | - | -74.1% | [8] |

| β-thalassemia | ~30 | 1 year | 3000.62 (mean) | - |[9] |

Table 2: Effect of Deferasirox on Liver Iron Concentration (LIC)

| Patient Population / Model | Deferasirox Dose (mg/kg/day) | Duration | Baseline LIC (mg Fe/g dw, mean) | Change in LIC (mg Fe/g dw, mean) | Reference |

|---|---|---|---|---|---|

| Iron-Overloaded Patients (LIC ≥7) | ~27.1 (mean) | 1 year | 25.0 | -6.1 | [10] |

| Iron-Overloaded Patients (LIC <7) | ~20.7 (mean) | 1 year | - | -0.02 (maintained) | [10] |

| Juvenile Hemochromatosis (Mouse Model) | 100 | 8 weeks | Markedly Elevated | Significant Reduction (P<0.05) | [1] |

| Non-Transfusion-Dependent Thalassemia | ~14.7 (mean) | 1 year | 15.13 | -6.68 |[11] |

Experimental Protocols

Detailed and reproducible protocols are essential for robust scientific inquiry. Below are representative methodologies for using Deferasirox in a research setting.

Protocol 1: In Vitro Measurement of the Labile Iron Pool (LIP)

This protocol describes the use of the fluorescent probe Calcein-AM to measure changes in the LIP in cultured cells upon treatment with Deferasirox.[2][12]

Materials:

-

Cultured cells (e.g., HeLa, HepG2)

-

Phosphate-Buffered Saline (PBS)

-

Calcein-AM (Corning)

-

Cell culture medium

-

Deferasirox (50 µM working solution)

-

Flow cytometer

Procedure:

-

Cell Seeding: Plate cells in a multi-well plate at a suitable density and allow them to adhere overnight.

-

Calcein Loading: Remove the cell culture medium and wash the cells briefly with PBS.

-

Incubate the cells with Calcein-AM (e.g., 0.0625 µM in PBS) for 15 minutes at 37°C. Calcein-AM is membrane-permeable and is cleaved by intracellular esterases into fluorescent calcein, which is retained in the cell. The fluorescence of calcein is quenched by iron.

-

Washing: Remove the Calcein-AM solution and wash the cells twice with PBS to remove any extracellular probe.

-

Treatment: Add the cell culture medium containing the desired concentration of Deferasirox (e.g., 50 µM) or control vehicle to the respective wells.

-

Incubate for the desired time period (e.g., 24 hours).

-

Cell Harvesting: Trypsinize and harvest the cells.

-

Resuspend the cells in 200 µL of PBS.

-

Flow Cytometry Analysis: Analyze the mean fluorescence intensity (MFI) of the cell suspension using a flow cytometer (e.g., in the FL-1 channel). An increase in MFI corresponds to a decrease in the LIP as Deferasirox chelates the iron, unquenching the calcein fluorescence.

Caption: Workflow for measuring the Labile Iron Pool (LIP).

Protocol 2: In Vivo Study in an Iron-Overloaded Mouse Model

This protocol provides a general framework for assessing the efficacy of Deferasirox in reducing iron overload in a murine model.

Materials:

-

Animal model (e.g., Hjv-/- mice for hereditary hemochromatosis, or wild-type mice on an iron-rich diet).[1]

-

Deferasirox

-

Vehicle for oral gavage (e.g., carboxymethylcellulose)

-

Equipment for tissue harvesting and processing

-

Method for iron quantification (e.g., atomic absorption spectroscopy, colorimetric assays, or R2* MRI).[1]

Procedure:

-

Model Induction: Establish the iron overload model. For dietary models, this involves feeding mice an iron-supplemented chow for a specified period (e.g., 8-12 weeks). Genetic models like the Hjv-/- mouse spontaneously develop iron overload.[1]

-

Baseline Measurement: Before starting treatment, establish baseline iron levels. This can be done by sacrificing a subset of animals and measuring liver and heart iron concentration, or non-invasively using techniques like R2* MRI.

-

Treatment Administration: Randomize the iron-overloaded mice into a control group (vehicle) and a treatment group.

-

Administer Deferasirox once daily via oral gavage. A typical dose used in mouse models is 100 mg/kg.[1] Treatment is typically carried out 5 days a week.

-

Monitoring: Monitor the animals for any signs of toxicity throughout the study period (e.g., 8 weeks).

-

Endpoint Analysis: At the end of the treatment period, sacrifice the animals.

-

Harvest organs of interest (liver, heart, spleen, pancreas).

-

Iron Quantification: Determine the iron concentration in the harvested tissues using the chosen method and compare the levels between the Deferasirox-treated and control groups. Histological analysis with Perls' Prussian blue staining can also be used for qualitative assessment of iron deposition.

Conclusion

Deferasirox is a potent and specific iron chelator that offers significant utility as a research tool for dissecting the intricate mechanisms of iron metabolism. Its ability to selectively deplete the labile iron pool allows for precise investigations into the cellular responses to iron deficiency and the regulation of iron homeostasis. The availability of extensive quantitative data from clinical and preclinical studies provides a solid foundation for designing experiments and interpreting results. By utilizing the methodologies and data presented in this guide, researchers can effectively employ Deferasirox to advance our understanding of iron's fundamental role in health and disease.

References

- 1. Deferasirox reduces iron overload in a murine model of juvenile hemochromatosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of the labile iron pool [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. The iron chelator deferasirox induces apoptosis by targeting oncogenic Pyk2/β-catenin signaling in human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of the effects of deferasirox, deferoxamine, and combination of deferasirox and deferoxamine on an aplastic anemia mouse model complicated with iron overload - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tailoring iron chelation by iron intake and serum ferritin: the prospective EPIC study of deferasirox in 1744 patients with transfusion-dependent anemias | Haematologica [haematologica.org]

- 7. From Biology to Clinical Practice: Iron Chelation Therapy With Deferasirox - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Comparison of deferasirox and deferoxamine effects on iron overload and immunological changes in patients with blood transfusion-dependent β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficacy and safety of deferasirox at low and high iron burdens: results from the EPIC magnetic resonance imaging substudy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Unraveling the Off-Target intricate Mechanisms of Deferasirox in Cellular Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the potential off-target effects of Deferasirox, an established iron chelator, within various cellular models. While its primary therapeutic action is the removal of excess iron, a growing body of research indicates that Deferasirox exerts a multitude of effects on cellular signaling pathways and processes, independent of its iron-binding capacity. This document provides a comprehensive overview of these non-canonical activities, presenting quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling cascades to facilitate a deeper understanding for researchers and drug development professionals.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on the off-target effects of Deferasirox in different cellular models.

Table 1: Cytotoxicity of Deferasirox in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| K562 | Chronic Myeloid Leukemia | 46.33 | [1] |

| U937 | Histiocytic Lymphoma | 16.91 | [1] |

| HL-60 | Acute Promyelocytic Leukemia | 50 | [1] |

| HBL-2 | Mantle Cell Lymphoma | 7.99 ± 2.46 | [2] |

| Granta-519 | Mantle Cell Lymphoma | 8.93 ± 2.25 | [2] |

| Jeko-1 | Mantle Cell Lymphoma | 31.86 ± 7.26 | [2] |

| MM1S | Multiple Myeloma | 3.2 - 47.9 | [3] |

| RPMI8226 | Multiple Myeloma | 3.2 - 47.9 | [3] |

| OCI-Myl3 | Multiple Myeloma | 3.2 - 47.9 | [3] |

| NCI-H929 | Multiple Myeloma | 3.2 - 47.9 | [3] |

| DMS-53 | Lung Carcinoma | Similar to Desferrioxamine | [4] |

| SK-N-MC | Neuroepithelioma | Similar to Desferrioxamine | [4] |

Table 2: Effects of Deferasirox on Key Signaling Proteins

| Cell Line | Protein | Effect | Deferasirox Concentration | Reference |

| K562 | Phosphorylated S6 | Dose-dependent decrease | 50 µM | [5] |

| K562 | REDD1 | Increased expression | 10 µM and 50 µM | [5] |

| K562 | TSC2 | Increased expression | 10 µM and 50 µM | [5] |

| K562, HL-60 | p65 (NF-κB) | Decreased nuclear localization | 50 µM | [6] |

| Mantle Cell Lymphoma Cells | Cyclin D1 | Proteolysis | Clinically feasible concentrations | [3] |

| Acute Lymphoblastic Leukemia Cells | Acetylated NRF2 (Lys599) | Increased expression | Not specified | [2] |

Key Signaling Pathways and Molecular Mechanisms

Deferasirox has been shown to modulate several critical signaling pathways involved in cell growth, proliferation, and survival. The following diagrams, generated using the DOT language, illustrate these intricate molecular interactions.

mTOR Signaling Pathway Inhibition

Deferasirox represses the mTOR signaling pathway, a central regulator of cell growth and proliferation, through the upregulation of REDD1 and TSC2.[5]

References

- 1. mdpi.com [mdpi.com]

- 2. Deferasirox Causes Leukaemia Cell Death through Nrf2-Induced Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deferasirox induces cyclin D1 degradation and apoptosis in mantle cell lymphoma in a reactive oxygen species- and GSK3β-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acetylation of Nrf2 by p300/CBP augments promoter-specific DNA binding of Nrf2 during the antioxidant response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deferasirox is a powerful NF-κB inhibitor in myelodysplastic cells and in leukemia cell lines acting independently from cell iron deprivation by chelation and reactive oxygen species scavenging - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Deferasirox: In Vitro Application Notes and Protocols for Cancer Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deferasirox (DFX), an orally active iron chelator, is clinically used to manage chronic iron overload. Beyond its established role in iron chelation, a growing body of evidence highlights its potent anti-neoplastic properties across various cancer types.[1][2][3] Deferasirox exerts its anti-cancer effects by inducing iron depletion in rapidly proliferating cancer cells, which are highly dependent on this mineral for essential processes like DNA synthesis and cell cycle progression.[4][5] This leads to the inhibition of cell proliferation, cell cycle arrest, and induction of apoptosis.[2][5][6] These application notes provide a comprehensive overview and detailed protocols for studying the in vitro effects of Deferasirox on cancer cell cultures.

Mechanism of Action

Deferasirox's primary mechanism of anti-cancer activity is the chelation of intracellular iron, leading to a state of iron deprivation. This triggers a cascade of molecular events that collectively inhibit tumor growth. Key signaling pathways affected by Deferasirox include:

-

Cell Cycle Regulation: Deferasirox has been shown to induce cell cycle arrest, often at the G1 or S phase.[2][5] This is mediated by the upregulation of cyclin-dependent kinase inhibitors such as p21, p27, and p53, and the downregulation of cyclins like Cyclin D1 and Cyclin B, and cyclin-dependent kinase 4 (CDK4).[5]

-

Apoptosis Induction: Deferasirox promotes programmed cell death in cancer cells.[7][8] This is evidenced by increased activity of executioner caspases, such as caspase-3 and caspase-7, and the cleavage of poly(ADP-ribose) polymerase 1 (PARP-1).[1][7]

-

mTOR Signaling Pathway: Deferasirox can repress the mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth and proliferation.[7] It achieves this by enhancing the expression of REDD1, which in turn activates TSC2, an inhibitor of mTOR.[7] This leads to the dephosphorylation and inactivation of downstream mTOR targets like the S6 ribosomal protein.[7]

-

Metastasis-Related Pathways: Deferasirox has been observed to upregulate the expression of N-myc downstream-regulated gene 1 (NDRG1), a known metastasis suppressor.[1][5] Concurrently, it can downregulate the expression of oncogenes like c-myc.[5][6]

-

PI3K/Akt and MEK/ERK Signaling: In some cancer cell lines, Deferasirox has been shown to inhibit the activation of the PI3K/Akt and MEK/ERK signaling pathways, which are crucial for cell survival and proliferation.[6][9]

Data Presentation: In Vitro Efficacy of Deferasirox

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Deferasirox in various cancer cell lines as reported in the literature. These values can serve as a reference for designing experiments and selecting appropriate concentrations.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| K562 | Myeloid Leukemia | 48 | 46.33 | [7] |

| U937 | Myeloid Leukemia | 48 | 16.91 | [7] |

| HL-60 | Myeloid Leukemia | 48 | 50 | [7] |

| Fresh AML Cells | Acute Myeloid Leukemia | 48 | 87.63 - 172.2 | [7] |

| A549 | Lung Cancer | 72 | Varies by derivative | [4] |

| DMS-53 | Lung Carcinoma | Not Specified | Similar to DFO | [1] |

| SK-N-MC | Neuroepithelioma | Not Specified | Similar to DFO | [1] |

| PC-3 | Prostate Cancer | 72 | >100 | [10] |

| HepG2 | Hepatocellular Carcinoma | 72 | ~80 | [10] |

| AGS | Gastric Cancer | Not Specified | <10 | [5] |

| BxPC-3 | Pancreatic Cancer | 72 | Dose-dependent inhibition | [2] |

| HPAF-II | Pancreatic Cancer | 72 | Dose-dependent inhibition | [2] |

| Panc 10.05 | Pancreatic Cancer | 72 | Dose-dependent inhibition | [2] |

| miPS-LLCcm | Cancer Stem Cells | 48 | 10.6 | [11] |

| MCF-7 | Breast Cancer | Not Specified | High selectivity | [12] |

| HT-29 | Colon Cancer | Not Specified | High selectivity | [12] |

Mandatory Visualizations

References

- 1. The iron chelator, deferasirox, as a novel strategy for cancer treatment: oral activity against human lung tumor xenografts and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deferasirox, a novel oral iron chelator, shows antiproliferative activity against pancreatic cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deferasirox shows in vitro and in vivo antileukemic effects on murine leukemic cell lines regardless of iron status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro studies of deferasirox derivatives as potential organelle-targeting traceable anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The potential of deferasirox as a novel therapeutic modality in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deferasirox shows inhibition activity against cervical cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-leukemic properties of deferasirox via apoptosis in murine leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BioKB - Publication [biokb.lcsb.uni.lu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. profdoc.um.ac.ir [profdoc.um.ac.ir]

Application Notes and Protocols for Preparing Deferasirox Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deferasirox is an orally active iron chelator used clinically to manage chronic iron overload. In the laboratory, it is a valuable tool for studying iron metabolism, cellular responses to iron deprivation, and for exploring its potential therapeutic effects beyond iron chelation, including its influence on signaling pathways implicated in various diseases.[1] Proper preparation of Deferasirox stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols and data for the preparation, storage, and use of Deferasirox stock solutions in a laboratory setting.

Physicochemical Properties of Deferasirox

A summary of the key physicochemical properties of Deferasirox is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₅N₃O₄ | [2] |

| Molecular Weight | 373.36 g/mol | [3] |

| Appearance | White to slightly yellow crystalline solid | [2] |

| Melting Point | 264-265 °C | [1] |

Solubility Data

Deferasirox is sparingly soluble in aqueous solutions but exhibits good solubility in several organic solvents. The choice of solvent is crucial for preparing a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of Deferasirox for in vitro studies.

| Solvent | Solubility | Reference |

| DMSO | ≥ 100 mg/mL (267.84 mM) | [3][4] |

| 90 mg/mL | [5] | |

| 75 mg/mL (200.87 mM) | [6] | |

| Dimethyl formamide (DMF) | ~30 mg/mL | [2] |

| Ethanol | ~2 mg/mL | [2] |

| Water | Sparingly soluble (<1 mg/mL at 25°C) | |

| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [2] |

Experimental Protocol: Preparation of Deferasirox Stock Solution (100 mM in DMSO)

This protocol describes the preparation of a 100 mM stock solution of Deferasirox in DMSO, a common concentration for laboratory use.

Materials:

-

Deferasirox powder (purity ≥98%)

-

Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Pre-weighing Preparation: In a chemical fume hood, allow the Deferasirox powder and DMSO to come to room temperature.

-

Weighing Deferasirox: Accurately weigh 37.34 mg of Deferasirox powder and transfer it to a sterile microcentrifuge tube.

-

Dissolving in DMSO: Add 1 mL of anhydrous DMSO to the tube containing the Deferasirox powder.

-

Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Sterilization (Optional): If required for your application (e.g., cell culture), the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber cryovials to avoid repeated freeze-thaw cycles.[3][5]

-

Storage Conditions: Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[3] When stored at -20°C, it is recommended to use the solution within one month.[5]

Note on Preparing Working Solutions:

To prepare a working solution for cell culture experiments, the DMSO stock solution should be diluted in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically <0.5%). For aqueous buffer applications, first dissolve Deferasirox in a water-miscible organic solvent like DMF or DMSO and then dilute with the aqueous buffer of choice.[2] Aqueous solutions of Deferasirox are not recommended for storage for more than one day.[2]

Experimental Workflow

The following diagram illustrates the general workflow for preparing and using Deferasirox stock solutions in a laboratory setting.

Signaling Pathways Modulated by Deferasirox

Beyond its iron-chelating properties, Deferasirox has been shown to modulate key cellular signaling pathways, notably the NF-κB and p53 pathways. This activity is independent of its effect on cellular iron levels.

NF-κB Pathway: Deferasirox acts as a potent inhibitor of the NF-κB pathway.[7] It has been demonstrated to inhibit NF-κB-mediated gene expression, which may contribute to its observed anti-inflammatory and hematopoietic-improving effects in certain conditions.[8] This inhibition can occur without affecting the proximal activation of NF-κB.[8]

p53 Pathway: Deferasirox can induce apoptosis in cancer cells through the activation of the p53 signaling pathway.[9] Studies have shown that Deferasirox treatment can lead to the stabilization of p53 family members, resulting in an enhancement of p53 transcriptional activity.[10][11] This effect is linked to a reduction in Murine Double Minute 2 (MDM2), a key negative regulator of p53.[10][11]

The diagram below provides a simplified representation of the inhibitory effect of Deferasirox on the NF-κB pathway and its activating effect on the p53 pathway.

Conclusion

The protocols and data provided in this document offer a comprehensive guide for the preparation and use of Deferasirox stock solutions in a research setting. Adherence to these guidelines will help ensure the consistency and reliability of experimental outcomes. The information on the modulation of cellular signaling pathways by Deferasirox highlights its utility as a tool for investigating complex biological processes beyond its primary function as an iron chelator.

References

- 1. Deferasirox | C21H15N3O4 | CID 214348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.eu [file.medchemexpress.eu]

- 5. abmole.com [abmole.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Deferasirox is a powerful NF-κB inhibitor in myelodysplastic cells and in leukemia cell lines acting independently from cell iron deprivation by chelation and reactive oxygen species scavenging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The oral iron chelator deferasirox inhibits NF-κB mediated gene expression without impacting on proximal activation: implications for myelodysplasia and aplastic anaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Deferasirox Targets TAOK1 to Induce p53-Mediated Apoptosis in Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Deferasirox-Dependent Iron Chelation Enhances Mitochondrial Dysfunction and Restores p53 Signaling by Stabilization of p53 Family Members in Leukemic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Application Notes: Inducing Iron Deficiency in Cell Lines Using Deferasirox

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an essential element for cellular processes, including DNA synthesis, energy metabolism, and cell proliferation. Cancer cells, in particular, exhibit an increased iron demand to support their rapid growth and division. This dependency on iron presents a therapeutic vulnerability. Deferasirox (DFX), an orally active iron chelator, is a valuable tool for inducing iron deficiency in vitro, thereby enabling the study of iron's role in cellular pathways and the development of novel anti-cancer strategies. These application notes provide detailed protocols for using Deferasirox to induce iron deficiency in cell lines, methods for its verification, and an overview of the affected signaling pathways.

Mechanism of Action

Deferasirox is a tridentate chelator with a high affinity and specificity for ferric iron (Fe³⁺). It readily permeates cell membranes and chelates iron from the intracellular labile iron pool (LIP). The resulting iron-deferasirox complex is then exported from the cell, leading to a state of intracellular iron depletion. This depletion of a critical nutrient disrupts numerous iron-dependent enzymatic processes, ultimately leading to cell cycle arrest, apoptosis, and other forms of cell death.

Data Presentation

The efficacy of Deferasirox in inducing cytotoxicity varies across different cell lines and treatment durations. The following tables summarize the 50% inhibitory concentration (IC₅₀) values of Deferasirox in various cancer cell lines, providing a reference for determining appropriate experimental concentrations.

Table 1: IC₅₀ Values of Deferasirox in Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC₅₀ (µM) |

| AGS | Gastric Cancer | 72 | < 10[1] |

| MKN-28 | Gastric Cancer | 72 | Not specified, dose-dependent inhibition |

| SNU-484 | Gastric Cancer | 72 | Not specified, dose-dependent inhibition |

| SNU-638 | Gastric Cancer | 72 | Not specified, dose-dependent inhibition |

| K562 | Myeloid Leukemia | Not specified | 46.33[2] |

| U937 | Myeloid Leukemia | Not specified | 16.91[2] |

| HL-60 | Myeloid Leukemia | Not specified | 50[2] |

| Fresh Leukemia Cells (AML) | Acute Myeloid Leukemia | Not specified | 87.63 - 172.2[2] |

| Sup-B15 | Acute Lymphoblastic Leukemia | 24 | ~0.1 (100 nM)[3] |

| Molt-4 | Acute Lymphoblastic Leukemia | 24 | ~0.1 (100 nM)[3] |

| PC-3 | Prostate Cancer | 72 | Not specified, higher than derivatives |

| HepG2 | Hepatocellular Carcinoma | 72 | Not specified, higher than derivatives |

| A549 | Lung Cancer | 72 | > 100 |

| A549 | Lung Cancer | 24 | > 100 |

| T-24 | Bladder Cancer | 72 | 55.8 ± 6.3 |

| MCF-7 | Breast Cancer | 72 | 11.4 ± 3.2 |

| HeLa | Cervical Cancer | 72 | 35.5 ± 3.9 |

| HT-29 | Colon Cancer | 72 | 3.3 ± 0.5 |

| K-562 | Chronic Myelogenous Leukemia | 72 | 183.2 ± 11.7 |

| Neuro-2a | Neuroblastoma | 72 | 105.1 ± 9.8 |

Table 2: Effects of Deferasirox on Iron-Related Protein Expression

| Cell Line | Treatment | Change in Protein Expression | Reference |

| HepaRG | Deferasirox | ↓ Intracellular Ferritin, ↑ Soluble Transferrin Receptor | [4] |

| Gastric Cancer Cells | Deferasirox | ↑ Transferrin Receptor 1, ↓ Ferroportin | [1] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of Deferasirox on a cell line of interest.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Deferasirox (stock solution prepared in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of Deferasirox in complete medium from your stock solution.

-

Remove the medium from the wells and add 100 µL of the Deferasirox dilutions to the respective wells. Include a vehicle control (medium with DMSO, concentration matched to the highest Deferasirox concentration).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of Deferasirox on cell cycle progression.

Materials:

-

Cells of interest treated with Deferasirox as described above

-

PBS

-

70% ice-cold ethanol

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Harvest both adherent and suspension cells from the treatment plates.

-

Wash the cells twice with ice-cold PBS.

-

Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 2 hours.

-

Centrifuge the fixed cells and wash once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer.

-

Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).

Measurement of the Labile Iron Pool (LIP) using Calcein-AM

This protocol quantifies the intracellular chelatable iron pool.

Materials:

-

Cells of interest treated with Deferasirox

-

Calcein-AM (acetoxymethyl ester)

-

HBSS (Hank's Balanced Salt Solution) or other suitable buffer

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Seed cells in a black, clear-bottom 96-well plate or on glass coverslips.

-

Treat cells with Deferasirox for the desired time.

-

Wash the cells twice with HBSS.

-

Incubate the cells with 1 µM Calcein-AM in HBSS for 30 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove excess Calcein-AM.

-

Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm) or visualize under a fluorescence microscope. An increase in calcein fluorescence indicates a decrease in the labile iron pool.

Western Blot Analysis of Iron-Regulatory Proteins

This protocol detects changes in the expression of key proteins involved in iron metabolism.

Materials:

-

Cells of interest treated with Deferasirox

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer membrane (PVDF or nitrocellulose)

-

Primary antibodies (e.g., anti-Ferritin Light Chain, anti-Transferrin Receptor 1)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-